N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
This compound features a piperazine core substituted with a 4-fluorophenyl group, linked via an ethyl chain to a 2,3-dihydrobenzo[b][1,4]dioxine sulfonamide moiety. The dihydrobenzo dioxine system provides rigidity and moderate solubility, making it suitable for central nervous system (CNS) targeting or enzyme inhibition applications .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c21-16-1-3-17(4-2-16)24-11-9-23(10-12-24)8-7-22-29(25,26)18-5-6-19-20(15-18)28-14-13-27-19/h1-6,15,22H,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGCDMAZJZBCMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. This compound is a novel inhibitor of ENTs, and it is more selective to ENT2 than to ENT1 .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor.
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function. As ENTs are involved in the transport of nucleosides across the cell membrane, their inhibition can disrupt these processes and potentially affect various biochemical pathways.
Result of Action
The inhibition of ENTs by this compound can lead to a decrease in nucleotide synthesis and regulation of adenosine function. This can result in various molecular and cellular effects, depending on the specific biochemical pathways that are affected.
Biological Activity
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, a compound with a complex molecular structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine moiety substituted with a fluorophenyl group and a sulfonamide functional group attached to a benzo[b][1,4]dioxine scaffold. Its molecular formula is with a molecular weight of 463.57 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Monoamine Oxidase Inhibition : Similar compounds containing piperazine derivatives have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. For instance, derivatives with similar structures have demonstrated selective inhibition of MAO-B, which is significant for treating neurodegenerative diseases such as Alzheimer’s .
- G Protein-Coupled Receptors (GPCRs) : The compound may also interact with GPCRs, which play critical roles in various physiological processes. Fluorescent antagonists related to piperazine derivatives have been utilized for labeling A1 adenosine receptors, indicating potential for modulating receptor activity .
Biological Activity Data
The following table summarizes the biological activities reported for related compounds:
| Compound Name | Target | Activity | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| T3 | MAO-B | Inhibition | 0.039 | |
| T6 | MAO-B | Inhibition | 0.013 | |
| IT10 | Mycobacterium tuberculosis | Antimicrobial | 2.32 | |
| IT06 | Mycobacterium tuberculosis | Antimicrobial | 2.03 |
Case Studies and Research Findings
- Neuroprotective Potential : A study evaluating piperazine derivatives indicated that compounds similar to this compound exhibited neuroprotective effects against oxidative stress in neuronal cells, suggesting potential applications in neuroprotection .
- Antimicrobial Activity : Research on related benzo[b][1,4]dioxine derivatives showed promising results against Mycobacterium tuberculosis. The compounds demonstrated significant antibacterial activity with low cytotoxicity towards mammalian cells . This suggests that this compound may also possess similar antimicrobial properties.
- Cytotoxicity Studies : Cytotoxicity assessments using fibroblast cell lines revealed that certain piperazine derivatives had varying degrees of cytotoxic effects. For example, some derivatives showed no significant toxicity at lower concentrations, indicating a favorable safety profile for further development .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperazine-Based Sulfonamides
(a) N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Structural Difference : Incorporates a furan-2-yl group on the ethyl linker.
- This may alter binding affinity to dopamine or serotonin receptors compared to the target compound, which lacks the furan substituent .
(b) 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide
- Structural Difference : Uses a dichlorophenyl-substituted piperazine and a pentanamide linker.
- The flexible pentanamide linker may allow broader conformational sampling, unlike the rigid ethyl-sulfonamide linker in the target compound .
- Inferred Properties : Higher affinity for dopamine D3 receptors due to dichlorophenyl’s bulk, but increased risk of off-target binding.
Sulfonamide Derivatives with Heterocyclic Modifications
(a) Triazeno-Acridine Combilexins (e.g., 14a-j)
- Structural Difference : Features a diazenyl (-N=N-) linker and acridine moiety.
- Impact : The diazenyl group adds rigidity, while the acridine enables DNA intercalation. This contrasts with the target compound’s ethyl linker and lack of DNA-binding motifs.
(b) Pyrimidinyl Sulfonamides (e.g., 923113-41-1)
- Structural Difference: Contains a pyrimidinylamino group attached to the sulfonamide.
- The target compound’s dihydrobenzo dioxine lacks this heteroaromatic versatility .
- Inferred Properties : Enhanced solubility and selectivity for tyrosine kinase receptors compared to the target compound.
Key Comparative Data Table
Research Implications and Gaps
- The target compound’s 4-fluorophenyl piperazine and dihydrobenzo dioxine sulfonamide offer a unique balance of receptor affinity and metabolic stability.
- Structural analogs with dichlorophenyl or furan groups highlight trade-offs between selectivity and lipophilicity.
- Further studies are needed to quantify binding affinities (e.g., Ki values) and pharmacokinetic profiles (e.g., half-life, bioavailability) for precise comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
